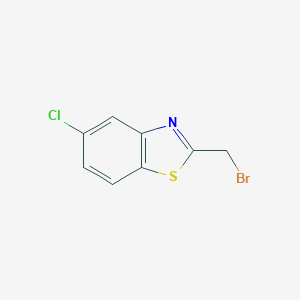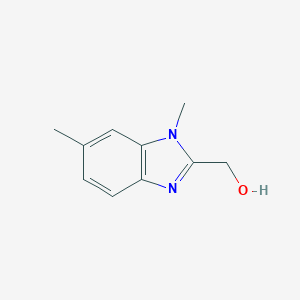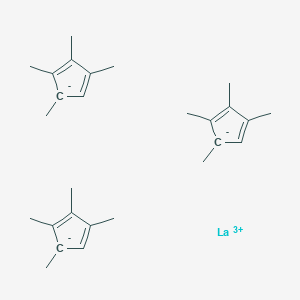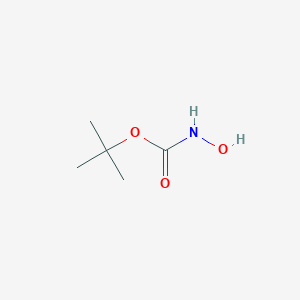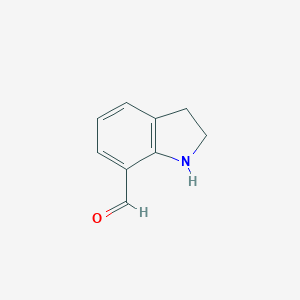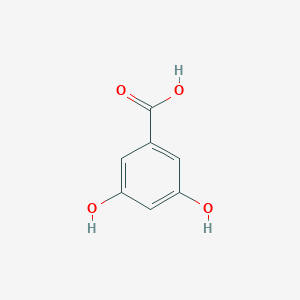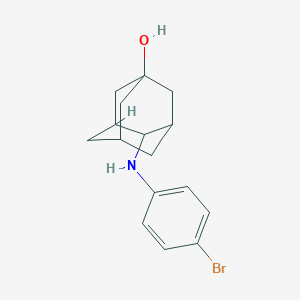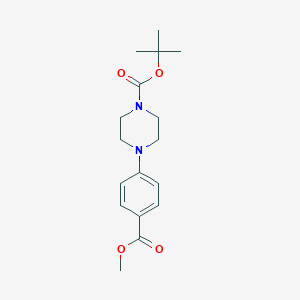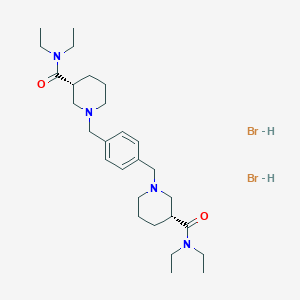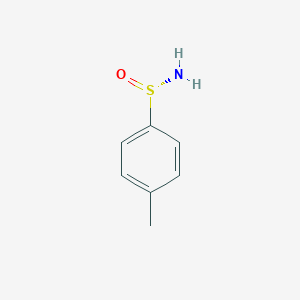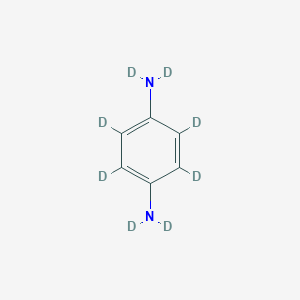![molecular formula C12H27BSi2 B129037 (1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane CAS No. 157489-81-1](/img/structure/B129037.png)
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane, commonly known as EtTBVS, is a chemical compound used in scientific research. It is a versatile reagent that has found applications in various fields, including organic synthesis, material science, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of EtTBVS is complex and depends on the specific application. In organic synthesis, it typically acts as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, it acts as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, it can act as a boron delivery agent, which can selectively accumulate in cancer cells and enhance the effectiveness of boron neutron capture therapy.
Effets Biochimiques Et Physiologiques
EtTBVS has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and non-carcinogenic. It is also relatively stable under normal laboratory conditions, although it should be handled with care due to its flammable and reactive nature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EtTBVS is its versatility as a reagent. It can be used in a wide range of applications, from organic synthesis to medicinal chemistry. It is also relatively easy to synthesize and handle, making it a popular choice for many researchers. However, there are also some limitations to its use. For example, it can be expensive to synthesize and may not be readily available in some regions. It also has a relatively short shelf life and should be stored under specific conditions to maintain its stability.
Orientations Futures
There are many future directions for the use of EtTBVS in scientific research. One potential area of interest is the development of new boron-containing drugs for the treatment of cancer and other diseases. EtTBVS could be used as a building block for the synthesis of these drugs, which could be selectively targeted to cancer cells. Another potential area of interest is the development of new boron-containing materials for use in electronics and other applications. EtTBVS could be used as a precursor for the synthesis of these materials, which could have unique properties and applications. Finally, there is also potential for the use of EtTBVS in the development of new catalytic systems for organic synthesis and other applications.
Méthodes De Synthèse
EtTBVS is typically synthesized through a two-step process. The first step involves the reaction of 1,1,2,2-tetrakis(trimethylsilyl)ethene with triethylborane at -78°C to yield 1-(trimethylsilyl)vinyltriethylborane. In the second step, this compound is reacted with ethyl(vinyl)trimethylsilane in the presence of a palladium catalyst to yield EtTBVS. The yield of this reaction is typically around 70%.
Applications De Recherche Scientifique
EtTBVS has found applications in various fields of scientific research. In organic synthesis, it is used as a reagent for the synthesis of complex organic molecules. It can be used as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, EtTBVS has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, EtTBVS has been used as a building block for the synthesis of boron-containing drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
157489-81-1 |
|---|---|
Nom du produit |
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane |
Formule moléculaire |
C12H27BSi2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
1-[ethyl(1-trimethylsilylethenyl)boranyl]ethenyl-trimethylsilane |
InChI |
InChI=1S/C12H27BSi2/c1-10-13(11(2)14(4,5)6)12(3)15(7,8)9/h2-3,10H2,1,4-9H3 |
Clé InChI |
RJUIJMXZBYODNN-UHFFFAOYSA-N |
SMILES |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
SMILES canonique |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
Synonymes |
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



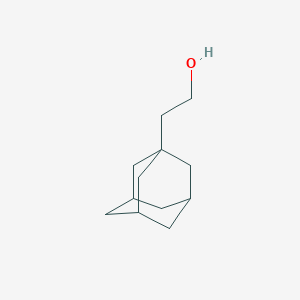
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
